8-Chloro-2-methyl-1-octene
CAS No.: 485320-16-9
Cat. No.: VC2405128
Molecular Formula: C9H17Cl
Molecular Weight: 160.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 485320-16-9 |
|---|---|
| Molecular Formula | C9H17Cl |
| Molecular Weight | 160.68 g/mol |
| IUPAC Name | 8-chloro-2-methyloct-1-ene |
| Standard InChI | InChI=1S/C9H17Cl/c1-9(2)7-5-3-4-6-8-10/h1,3-8H2,2H3 |
| Standard InChI Key | WPPNRBVXACSCEG-UHFFFAOYSA-N |
| SMILES | CC(=C)CCCCCCCl |
| Canonical SMILES | CC(=C)CCCCCCCl |
Introduction
8-Chloro-2-methyl-1-octene is an organic compound belonging to the class of alkenes, characterized by the presence of a chlorine atom and a methyl group attached to an octene backbone. Its molecular formula is C9H17Cl, and it features a double bond between the first and second carbon atoms .
Synthesis Methods
The synthesis of 8-Chloro-2-methyl-1-octene typically involves the use of Grignard reagents. One common method is the reaction of allylmagnesium bromide with 1-chloro-3-methylbutane under anhydrous conditions. The reaction is carried out in a dry ether solvent, and the mixture is refluxed to facilitate the formation of the desired product.
Industrial production may involve the oligomerization of ethylene using chromium-based catalytic systems, allowing for the selective formation of linear α-olefins, including 1-octene derivatives.
Chemical Reactions
8-Chloro-2-methyl-1-octene undergoes various chemical reactions:
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Oxidation: The double bond can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of epoxides or diols.
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Reduction: Hydrogenation of the double bond using catalysts such as palladium on carbon can yield the corresponding alkane.
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Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate or ozone | Epoxides or diols |
| Reduction | Hydrogen gas with palladium on carbon | 2-methyl-1-octane |
| Substitution | Sodium hydroxide | 8-hydroxy-2-methyl-1-octene |
Applications
8-Chloro-2-methyl-1-octene has several applications in scientific research and industry:
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Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
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Biology: The compound can be used to modify biological molecules, aiding in the study of enzyme-substrate interactions and protein modifications.
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Industry: It is used in the production of specialty chemicals, including surfactants, lubricants, and polymer additives.
Suppliers and Availability
8-Chloro-2-methyl-1-octene is available from various suppliers globally, including companies in China, the United Kingdom, and the United States .
| Supplier | Country | Contact Information |
|---|---|---|
| Shenzhen Polymeri Biochemical Technology Co., Ltd. | China | +86-400-002-6226, sales@rrkchem.com |
| J & K SCIENTIFIC LTD. | China | 010-82848833, jkinfo@jkchemical.com |
| Matrix Scientific | United States | 803 788-9494, sales@matrixscientific.com |
| Apollo Scientific Ltd. | United Kingdom | 44 161 406 0505, sales@apolloscientific.co.uk |
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